3-(4-Methylpiperazin-1-yl)propanehydrazide

Description

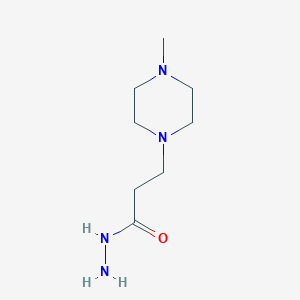

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(13)10-9/h2-7,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBQNPLHPCQDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368500 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24636-93-9 | |

| Record name | 3-(4-methylpiperazin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylpiperazin-1-yl)propanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylpiperazin 1 Yl Propanehydrazide

Synthetic Routes for the Core 3-(4-Methylpiperazin-1-yl)propanehydrazide Structure

The primary method for synthesizing the this compound core involves the derivatization of an ester precursor. This process is a fundamental step that paves the way for further chemical transformations.

Ester Precursor Derivatization Strategies via Refluxing with Hydrazine (B178648)

A common and effective strategy for the synthesis of this compound involves the reaction of an appropriate ester precursor, such as an ethyl or methyl ester of 3-(4-methylpiperazin-1-yl)propanoic acid, with hydrazine hydrate (B1144303). mdpi.com This nucleophilic acyl substitution reaction is typically carried out by refluxing the reactants in a suitable solvent, often ethanol (B145695) or isopropanol (B130326). mdpi.comnih.gov

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol or methanol), resulting in the formation of the desired hydrazide. The use of excess hydrazine hydrate can help to drive the reaction to completion. For instance, in a related synthesis, methyl 3-hydroxybenzoate was treated with five equivalents of hydrazine hydrate in isopropanol at 90°C for 12 hours to yield 3-hydroxybenzohydrazide (B1677109) in high yield. nih.gov Similarly, the synthesis of 4-methoxybenzhydrazide (B1204538) was achieved by refluxing ethyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in ethanol for 3 hours. mdpi.com

Optimization of Reaction Conditions and Yield in Synthesis

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity of the final product. Key parameters that are often optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. scielo.br

For example, in syntheses of similar hydrazides, solvents like isopropanol and ethanol have been used effectively. mdpi.comnih.gov The reaction temperature is typically elevated to reflux to ensure a sufficient reaction rate. Reaction times can vary from a few hours to overnight, and progress is often monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). nih.gov In one optimized procedure for a similar transformation, it was found that maintaining the temperature at 0°C was necessary to obtain good yields. semanticscholar.org Post-reaction work-up, which may include concentration under reduced pressure and purification by stirring in a solvent mixture like ethyl acetate (B1210297) in heptane, is also critical for isolating the pure product. nih.gov

Table 1: Optimization of Reaction Conditions for Hydrazide Synthesis This table is a representative example based on analogous syntheses.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 8 | 85 |

| 2 | Isopropanol | 90 | 12 | 97 |

| 3 | Methanol | Reflux | 10 | 78 |

| 4 | Ethanol | Room Temp | 24 | Low |

Derivatization Strategies Utilizing the this compound Scaffold

The this compound molecule is a versatile building block for the synthesis of more complex heterocyclic structures. The presence of the hydrazide functional group allows for a variety of cyclization reactions.

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide moiety is a key functional group that can participate in cyclocondensation reactions with various electrophilic reagents to form a range of heterocyclic rings, which are of significant interest in medicinal chemistry.

The this compound scaffold can be utilized in the synthesis of 1,2,4-triazine (B1199460) derivatives. A general approach involves the cyclocondensation of the hydrazide with an α-dicarbonyl compound. researchgate.net For example, the reaction of a hydrazide with a 1,2-dione in a solvent like glacial acetic acid, often in the presence of ammonium (B1175870) acetate, can lead to the formation of a 1,2,4-triazine ring. researchgate.net Another pathway to 1,2,4-triazoles, a related class of compounds, involves reacting a thiosemicarbazide (B42300) derivative (which can be formed from a hydrazide) with a base like sodium hydroxide (B78521) solution, followed by acidification. mdpi.comresearchgate.net

Table 2: Synthesis of 1,2,4-Triazine Derivatives This table presents a generalized pathway.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | 1,2-Diketone | Glacial Acetic Acid, Ammonium Acetate, Reflux | Substituted 1,2,4-Triazine |

| Acyl-thiosemicarbazide | 2% NaOH, Reflux then HCl | Cyclization | Substituted 1,2,4-Triazole-3-thione |

The synthesis of 1,3,4-thiadiazoles from this compound is a well-established transformation. sbq.org.brnih.gov A common method involves the reaction of the hydrazide with a source of carbon and sulfur. One such approach is the reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by the addition of an acid to facilitate cyclization. sbq.org.br Another route involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. sbq.org.brjocpr.com More recent methods have explored the use of elemental sulfur and a base like sodium sulfide (B99878) for the direct coupling of acyl hydrazines with nitroalkanes to form 1,3,4-thiadiazoles under mild conditions. nih.gov

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives This table illustrates common synthetic routes.

| Reactant 1 | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 1. CS2, KOH 2. Acid | Stirring, then acidification | Substituted 1,3,4-Thiadiazole-2-thiol |

| This compound | Isothiocyanate, then H2SO4 | Reflux | Substituted 2-amino-1,3,4-Thiadiazole |

| This compound | Nitroalkane, S8, Na2S | DMF, Room Temperature | Substituted 1,3,4-Thiadiazole |

Preparation of 1,2,4-Triazolin-5-thiones

The synthesis of 1,2,4-triazolin-5-thiones from this compound can be achieved through a well-established multi-step procedure. zsmu.edu.uazsmu.edu.ua This typically involves the initial reaction of the propanehydrazide with an isothiocyanate derivative. This reaction forms a thiosemicarbazide intermediate. Subsequent cyclization of this intermediate under basic conditions, often using a reagent like sodium hydroxide, leads to the formation of the desired 4-substituted-3-(2-(4-methylpiperazin-1-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazole-5-thione. mdpi.comresearchgate.net The choice of isothiocyanate allows for the introduction of various substituents at the N-4 position of the triazole ring.

A general synthetic scheme for this transformation is presented below:

Scheme 1: Synthesis of 1,2,4-Triazolin-5-thiones

Step 1: Formation of Thiosemicarbazide Intermediate. Step 2: Cyclization to 1,2,4-Triazolin-5-thione.

Construction of Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) ring from this compound is a common transformation. nih.gov One of the most direct methods involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. luxembourg-bio.com This intermediate is formed by the acylation of the starting propanehydrazide with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). A variety of dehydrating agents can be employed for the subsequent cyclization, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. nih.gov This approach allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the 2-(4-methylpiperazin-1-yl)ethyl group.

Alternatively, oxidative cyclization of hydrazones, formed by the condensation of the propanehydrazide with an aldehyde, can also yield 1,3,4-oxadiazole derivatives. epa.govrsc.org

Scheme 2: General Synthesis of 1,3,4-Oxadiazoles

Route A: Cyclodehydration of a diacylhydrazine. Route B: Oxidative cyclization of a hydrazone.

Exploration of other Triazole Derivatives

Beyond the triazolin-5-thiones, the this compound scaffold can be utilized to explore a wider range of 1,2,4-triazole (B32235) derivatives. For instance, reaction with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate, can lead to the formation of 4-amino-5-(2-(4-methylpiperazin-1-yl)ethyl)-4H-1,2,4-triazole-3-thiol. The resulting 4-amino group can be further functionalized, for example, through the formation of Schiff bases with various aldehydes. nih.gov

Moreover, the triazole-thiol can undergo S-alkylation reactions to introduce a variety of side chains at the sulfur atom, leading to a diverse library of 3,5-disubstituted 1,2,4-triazoles. mdpi.comnih.gov

Formation of Schiff Base and Mannich Base Adducts

The terminal primary amine of the hydrazide group in this compound is reactive towards aldehydes and ketones, leading to the formation of Schiff bases (hydrazones). dergipark.org.trnih.govresearchgate.netxiahepublishing.comresearchgate.net This condensation reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid. xiahepublishing.com The resulting Schiff bases, characterized by the -C=N-NH-C=O moiety, are valuable intermediates themselves and can be used in further synthetic transformations or evaluated for their biological properties. nih.gov

Scheme 3: Formation of a Schiff Base from this compound

The synthesis of Mannich bases typically involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a secondary amine, such as the piperazine (B1678402) nitrogen in the starting material. psu.eduresearchgate.net However, a more relevant transformation for the prepared triazole derivatives involves the Mannich reaction on the triazole ring itself. For example, the N-H proton of a 1,2,4-triazole-3-thione derivative, synthesized as described in section 2.2.1.3, can act as the active hydrogen component. Reaction with formaldehyde and a suitable secondary amine (which could even be another molecule of a piperazine derivative) would yield the corresponding N-Mannich base. mdpi.comnih.gov

Conjugation with Diverse Pharmacophores

The versatile reactivity of this compound allows for its conjugation with various pharmacologically important scaffolds, potentially leading to hybrid molecules with enhanced or novel biological activities.

Integration with Naphthalene (B1677914) Diimide Cores

Naphthalene diimides (NDIs) are a class of compounds known for their interesting electronic and optical properties and their ability to interact with biomolecules. acs.orgmdpi.com The hydrazide functionality of this compound can be covalently attached to a naphthalene diimide core. A common strategy involves the reaction of the hydrazide with a suitably functionalized NDI, for instance, an NDI bearing a carboxylic acid or an activated ester group. This amide bond formation would result in a conjugate where the this compound moiety is linked to the NDI core. Such conjugations have been reported for other hydrazide derivatives. rsc.orgrsc.org

Attachment to Quinoline (B57606) Systems

The quinoline ring system is a prominent scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov The this compound can be attached to a quinoline moiety through several synthetic strategies. One common approach is the formation of a hydrazone linkage by reacting the propanehydrazide with a quinoline-3-carbaldehyde derivative. nih.gov This reaction is analogous to the Schiff base formation described earlier. The resulting quinoline-hydrazone conjugates combine the structural features of both parent molecules.

Another strategy involves an amide coupling reaction. A quinoline carboxylic acid can be activated and then reacted with this compound to form a stable amide bond, linking the two fragments.

Table of Reaction Conditions for Synthesis of Quinoline-Hydrazide Conjugates

| Starting Quinoline Derivative | Coupling Reagent/Conditions | Resulting Linkage | Reference |

| Quinoline-3-carbaldehyde | Ethanol, reflux | Hydrazone | nih.gov |

| Quinoline-4-carboxylic acid | EDC, HOBt, DMF | Amide | General Peptide Coupling |

| 2-Chloroquinoline | Nucleophilic substitution | C-N bond | General Nucleophilic Aromatic Substitution |

Derivatization from Carbazole (B46965) and Related Amine Units

The synthesis of carbazole derivatives incorporating the this compound moiety can be achieved through a multi-step synthetic strategy. This process typically begins with the functionalization of the carbazole nucleus, followed by coupling with the propanehydrazide derivative.

A general synthetic approach involves the initial preparation of a carbazole-containing carboxylic acid or ester. For instance, a carbazole unit can be N-alkylated with an appropriate haloester, such as ethyl bromoacetate, to yield a carbazole-N-acetic acid ethyl ester. This ester can then be subjected to hydrazinolysis. However, for the specific incorporation of the this compound, a more tailored approach is required.

One plausible pathway involves the reaction of a carbazole derivative bearing a suitable leaving group with this compound. Alternatively, a carbazole-containing carboxylic acid can be activated and then reacted with the hydrazide. A new class of carbazole-based hydrazides has been synthesized using a multi-step strategy, which can be adapted for this purpose. researchgate.net The synthesis could start from a carbazole scaffold, which is then functionalized to introduce a side chain that can react with the this compound.

The following table outlines a representative synthetic scheme for the derivatization of a carbazole unit with this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Carbazole, 3-chloropropionyl chloride | AlCl₃, Dichloromethane, 0 °C to rt | 3-chloro-1-(9H-carbazol-9-yl)propan-1-one |

| 2 | 3-chloro-1-(9H-carbazol-9-yl)propan-1-one, 1-methylpiperazine | K₂CO₃, Acetonitrile, Reflux | 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-1-one |

| 3 | 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-1-one | Hydrazine hydrate, Ethanol, Reflux | 1-(1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propylidene)hydrazine |

Incorporation into Benzimidazole (B57391) Frameworks

The integration of the this compound moiety into a benzimidazole framework is a key strategy for developing novel compounds. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. rsc.org In this context, 3-(4-methylpiperazin-1-yl)propanoic acid, the precursor to the target hydrazide, can be utilized.

A common synthetic route involves the initial synthesis of 2-substituted benzimidazole acetohydrazone derivatives through a multistep reaction sequence. nih.gov This typically starts with the reaction of o-phenylenediamine with an appropriate acid to form the benzimidazole core, followed by functionalization to introduce a hydrazide group. For the incorporation of the specific this compound, the corresponding propanoic acid can be used in the initial condensation step.

The general procedure for synthesizing the precursor this compound involves the reaction of 3-(4-methylpiperazin-1-yl)propanoic acid or its corresponding ester with hydrazine hydrate. nih.govosti.gov This reaction is typically carried out in a suitable solvent like ethanol under reflux. nih.gov The resulting hydrazide can then be used to construct the benzimidazole ring.

An alternative approach involves preparing a benzimidazole nucleus with a reactive site that can be subsequently alkylated with a derivative of this compound. For example, a benzimidazole-2-thiol can be synthesized and then further functionalized. google.com

The table below details a plausible synthetic pathway for the incorporation of the this compound moiety into a benzimidazole framework.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | o-Phenylenediamine, 3-(4-methylpiperazin-1-yl)propanoic acid | Polyphosphoric acid, 150 °C | 2-(2-(4-methylpiperazin-1-yl)ethyl)-1H-benzo[d]imidazole |

| 2 | 2-(2-(4-methylpiperazin-1-yl)ethyl)-1H-benzo[d]imidazole, Ethyl chloroacetate | NaH, DMF, 0 °C to rt | Ethyl 2-(2-(2-(4-methylpiperazin-1-yl)ethyl)-1H-benzo[d]imidazol-1-yl)acetate |

| 3 | Ethyl 2-(2-(2-(4-methylpiperazin-1-yl)ethyl)-1H-benzo[d]imidazol-1-yl)acetate | Hydrazine hydrate, Ethanol, Reflux | 2-(2-(2-(4-methylpiperazin-1-yl)ethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide |

Structure Activity Relationship Sar Investigations of 3 4 Methylpiperazin 1 Yl Propanehydrazide Derivatives

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of 3-(4-methylpiperazin-1-yl)propanehydrazide derivatives is exquisitely sensitive to their molecular architecture. Researchers have systematically modified various components of this scaffold to understand how structural changes influence therapeutic efficacy.

Influence of Substituents on the Hydrazide Linker and Piperazine (B1678402) Ring

The hydrazide linker and the piperazine ring are critical components for molecular recognition and binding to biological targets. Modifications at these sites can dramatically alter a compound's activity.

The hydrazide moiety (-CONHNH-) is a key hydrogen-bonding unit. N-Acylhydrazone derivatives, formed by condensing the hydrazide with various aldehydes and ketones, have shown significant potential. For instance, in a series of N-acylhydrazones derived from a related 3-(4-(7-chloro-quinolin-4-yl)-piperazin-1-yl)-propionic acid, the nature of the substituent on the hydrazone part was crucial for antiprotozoal activity. nih.gov Aromatic and heteroaromatic substitutions can modulate properties like lipophilicity and electronic distribution, which in turn affect target engagement and cell permeability.

The piperazine ring, a common motif in medicinal chemistry, is often a focal point for SAR studies. The methyl group at the 4-position of the piperazine ring in the parent compound is a starting point for modification. Altering this substituent can impact the compound's basicity, which is often important for forming salt bridges with acidic residues in a protein's active site. In studies of other piperazine-containing compounds, replacing the methyl group with larger or more complex aryl groups has been shown to significantly enhance binding affinity for various receptors. For example, in a series of arylpiperazine derivatives targeting the androgen receptor, the nature of the aryl substituent was a key determinant of antagonistic potency. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related piperazine hydrazide derivatives.

| Parent Scaffold | Substituent | Position | Observed Biological Effect |

| 3-(4-(7-chloro-quinolin-4-yl)-piperazin-1-yl)-propionic acid hydrazone | Various aryl aldehydes | Hydrazone terminus | Modulation of antimalarial and amoebicidal activity nih.gov |

| Arylpiperazines | Various aryl groups | Piperazine N-4 | Strong influence on androgen receptor antagonism nih.gov |

| 1,2,4-Triazine (B1199460) derivatives | Anisole groups | Triazine ring | Decreased activity with halide substitution nih.gov |

Impact of Spacer Length and Flexibility on Molecular Interactions

The propane (B168953) linker between the piperazine ring and the hydrazide group acts as a spacer, and its length and flexibility are critical for orienting the key pharmacophoric features in the correct three-dimensional arrangement for optimal binding.

Studies on related classes of compounds, such as 1-aryl-3-[4-arylpiperazin-1-yl]-1-propane derivatives, have highlighted the importance of this linker. nih.gov The three-carbon chain provides a degree of conformational flexibility that allows the molecule to adopt a low-energy conformation that is complementary to the binding site of its biological target. Shortening or lengthening this spacer can lead to a significant loss of activity, as it may prevent the key interacting groups from reaching their optimal binding pockets.

The flexibility of the piperazine ring itself and the linker can be crucial for biological activity. Molecular dynamics simulations of other piperazine derivatives have shown that their ability to adapt their conformation upon binding to a target protein is a more significant factor in drug design than previously thought. nih.gov This conformational adaptability allows for an induced-fit mechanism, where both the ligand and the protein can undergo conformational changes to achieve a more stable complex. For instance, in a study of equilibrative nucleoside transporter (ENT) inhibitors, decreased conformational flexibility in some analogues led to increased potency by allowing for better burial of hydrophobic groups into the active site. polyu.edu.hk

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For classes of compounds similar to this compound, various QSAR studies have been successfully applied. nih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

Topological (2D) descriptors: These describe the connectivity of atoms in a molecule.

Geometrical (3D) descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Lipophilic descriptors: These describe the molecule's hydrophobicity.

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build the QSAR model. nih.govmdpi.com For example, a 3D-QSAR model for arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine suggested that hydrophobic and electron-withdrawing features were crucial for their agonist activity at the 5-HT1A receptor. nih.gov

The following table illustrates the types of descriptors and modeling techniques that have been used in QSAR studies of related compounds.

| Compound Class | Modeling Technique | Key Descriptor Types | Predicted Activity |

| Pyrrolopyrimidine derivatives | MLR, ANN | Lipophilic, geometric, physicochemical, steric | BTK inhibition nih.gov |

| Benzenesulfonamide derivatives | Stepwise MLR | Topological (2D), Conformational (3D) | Cytotoxicity against cancer cell lines mdpi.com |

| Arylpiperazine derivatives | 3D-QSAR | Hydrophobic, Electronic | 5-HT1A receptor agonism nih.gov |

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt and their relative energies. The bioactive conformation of a drug molecule is the specific shape it adopts when it binds to its biological target. Understanding the preferred conformations of this compound derivatives is therefore essential for rational drug design.

Infrared spectroscopy and dipole moment measurements have been used to study the conformation of the piperazine ring itself, showing a preference for the equatorial position of the N-H group. rsc.org For more complex derivatives, computational methods such as molecular docking and molecular dynamics simulations are often employed to predict the binding mode and conformational adaptability of the ligands within the target's active site. nih.gov

Studies on various piperazine derivatives have demonstrated a strong correlation between their conformation and biological activity. For example, the conformational flexibility of certain piperazine derivatives was found to be a key factor in their ability to inhibit HIV-1 replication. nih.gov The analysis suggested that the ability of these molecules to change their shape upon binding is more important than previously assumed.

Pharmacophore-Oriented Molecular Design Principles

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. Pharmacophore models are powerful tools in drug discovery, as they can be used to search large chemical databases for new compounds with the desired activity or to guide the design of new molecules with improved properties.

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based). nih.gov For piperazine-containing compounds, pharmacophore models have been developed for a variety of targets. For instance, a pharmacophore model for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity suggested that the bioactive derivatives should possess 11 specific features that characterize their binding to the target receptor. nih.gov

The key pharmacophoric features for a hypothetical this compound derivative might include:

A hydrogen bond donor (from the hydrazide NH).

A hydrogen bond acceptor (from the hydrazide carbonyl oxygen).

A basic nitrogen atom (in the piperazine ring).

A hydrophobic feature (from the methyl group on the piperazine ring).

Specific spatial relationships between these features, dictated by the propane linker.

By understanding these pharmacophoric requirements, medicinal chemists can design new derivatives of this compound with a higher probability of exhibiting the desired biological effect.

Pharmacological Activities and Therapeutic Potential of 3 4 Methylpiperazin 1 Yl Propanehydrazide Derivatives

Anticancer and Antiproliferative Activity

The quest for novel and more effective anticancer agents has led to the exploration of various chemical scaffolds, including those based on piperazine (B1678402) and hydrazide structures. omicsonline.orgnih.gov Derivatives of 3-(4-methylpiperazin-1-yl)propanehydrazide have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

In Vitro Screening against Human Glioblastoma (U-87) and Triple-Negative Breast Cancer (MDA-MB-231) Cell Lines

A study investigating novel derivatives of a closely related compound, 3-[(4-methoxyphenyl)amino]propanehydrazide, revealed significant cytotoxic activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The research indicated that a majority of the synthesized compounds exhibited greater activity against the U-87 glioblastoma cell line compared to the MDA-MB-231 breast cancer cell line. nih.gov For instance, one of the most active compounds identified against the U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. nih.gov The study highlighted that the introduction of specific chemical moieties, such as methoxy (B1213986) groups and naphthalene (B1677914), can enhance the anticancer efficacy of these derivatives. nih.gov

Table 1: Cytotoxic Activity of Selected 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives

| Compound | Target Cell Line | Activity |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Identified as the most active against this cell line in the study. nih.gov |

| General derivatives | U-87 (Glioblastoma) | Generally more cytotoxic than against MDA-MB-231. nih.gov |

| General derivatives | MDA-MB-231 (Triple-Negative Breast Cancer) | Generally less cytotoxic than against U-87. nih.gov |

Evaluation against Lung Adenocarcinoma (A549) and other Cancer Cell Models

Derivatives of the core piperazine-hydrazide structure have also been assessed for their efficacy against other cancer cell types, including lung adenocarcinoma (A549). While direct studies on this compound were not specified in the search results, related compounds have shown activity. For instance, research on heterocyclic Schiff base ligands and their metal complexes has demonstrated anticancer effects on various cell lines. researchgate.net In one study, aminophenylhydrazine Schiff base compounds were tested for their antiproliferative capacity on A549 cells, with some derivatives showing a strong effect. researchgate.net Furthermore, other research has identified various compounds that exhibit cytotoxic properties against A549 cells, highlighting the ongoing effort to find effective treatments for non-small cell lung cancer. nih.govnih.govmdpi.com

Selective Cytotoxicity Profiles in Cancer Research

The concept of selective cytotoxicity is crucial in cancer therapy, aiming to target cancer cells while minimizing harm to normal cells. Research into derivatives of piperazine-containing compounds has shown that their cytotoxic potency can vary significantly between different cancer cell lines. researchgate.net For example, a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found them to be more cytotoxic against U-87 glioblastoma cells than against MDA-MB-231 breast cancer cells. nih.gov This suggests a degree of selectivity in their mechanism of action. The structural properties of these compounds are likely key determinants of their biological activity and their specific interactions with molecular targets within different cancer cell types. researchgate.net Further research into the structure-activity relationships of these derivatives could lead to the development of more targeted and effective anticancer agents. semanticscholar.org

Antimicrobial Spectrum of Activity

In addition to their anticancer potential, derivatives of this compound and related compounds have been investigated for their ability to combat microbial infections. The piperazine and hydrazone moieties are known to be present in various antimicrobial agents. nih.govnih.gov

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Rhizobium radiobacter)

Several studies have highlighted the antibacterial potential of piperazine derivatives. Some have shown promising activity against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govnih.gov For instance, certain 4-piperazinylquinoline hybrid derivatives have demonstrated notable activity against S. aureus. nih.gov In some cases, newly synthesized piperazine derivatives have shown better activity against methicillin-resistant S. aureus (MRSA) than the reference drug ampicillin (B1664943). nih.gov While direct studies on the specified compound against Rhizobium radiobacter were not found, the broad antibacterial screening of related compounds suggests potential activity against a range of bacteria.

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Compound Class | Target Bacteria | Observed Activity |

| 4-Piperazinylquinoline hybrids | Staphylococcus aureus | Promising activity with low MIC values. nih.gov |

| Disubstituted piperazines | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin in some cases. nih.gov |

| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives | Various bacteria | Moderate antibacterial activity observed for some derivatives. researchgate.net |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Staphylococcus aureus, MRSA | Exhibits antimicrobial activity. nih.gov |

Antifungal Properties

The antifungal potential of compounds incorporating piperazine and hydrazone structures has also been a subject of research. nih.govmdpi.comnih.gov Studies have shown that certain derivatives exhibit activity against various fungal strains, including Candida species. mdpi.comnih.gov For example, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are related to the core structure, were synthesized and showed moderate antifungal activity against Candida albicans and Candida glabrata. mdpi.com Other research on hydrazine-based compounds has identified molecules that significantly reduce the viability of C. albicans and are also effective against drug-resistant clinical isolates. nih.gov The antifungal activity often depends on the specific chemical substitutions made to the core structure. nih.gov

Table 3: Antifungal Activity of Selected Piperazine and Hydrazine (B178648) Derivatives

| Compound Class | Target Fungi | Observed Activity |

| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Candida albicans, Candida glabrata | Moderate antifungal activity. mdpi.com |

| Hydrazine-based compounds with pyrrolidinone rings | Candida albicans (including drug-resistant strains) | Significant reduction in viability, fungicidal activity. nih.gov |

| Disubstituted piperazines | Aspergillus fumigatus, Trichoderma viride | Varied activity, with T. viride being more sensitive. nih.gov |

| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | Various phytopathogenic fungi | Moderate to good activity against several species. frontiersin.org |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The global health threat posed by drug-resistant Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The hydrazide functional group is a well-established pharmacophore in antitubercular drug design, most famously represented by the first-line drug isoniazid. Research into new hydrazide derivatives continues to be a promising avenue. nih.govresearchgate.netnih.gov

While direct studies on the antitubercular activity of this compound itself are not prominent in the reviewed literature, the core chemical motifs—piperazine and hydrazide—are features of many compounds investigated for antimycobacterial properties. For instance, various 1,2,4-trisubstituted piperazine derivatives have been synthesized and shown to be active against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Similarly, extensive research has been conducted on pyrazinoic acid hydrazide derivatives and other novel hydrazide-containing compounds, which have demonstrated significant inhibition of M. tuberculosis. nih.govresearchgate.net

One area of development involves hybrid molecules that incorporate a piperazine ring. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed based on the structure of pyrazinamide, a critical first-line anti-TB drug. rsc.org Several of these compounds exhibited potent activity against Mycobacterium tuberculosis H37Ra, with IC50 values in the low micromolar range, highlighting the value of the piperazine moiety in developing new antitubercular candidates. rsc.org

Receptor Modulation and Antagonism

Serotonin (B10506) Receptor (5-HT6R) Ligand Interactions

Derivatives of this compound, particularly those incorporating a 1,3,5-triazine (B166579) ring system, have been identified as a significant class of serotonin 5-HT6 receptor (5-HT6R) ligands. nih.gov These receptors are found exclusively in the central nervous system (CNS) and are a key target for developing treatments for cognitive disorders like Alzheimer's disease. uniba.it

Research into 1,3,5-triazine-methylpiperazine derivatives has yielded compounds with high affinity for the 5-HT6R. nih.gov A series of these compounds demonstrated significant, submicromolar affinities with Ki values ranging from 5 to 476 nM. uniba.it Specifically, phenoxyalkyltriazine derivatives have proven to be potent 5-HT6R antagonists. nih.gov A lead compound from this series was selected for further evaluation based on its high potency and promising profile in preliminary in vitro and in vivo studies. nih.gov The exploration of this chemical space, which notably avoids the common indole-sulfone structure of many 5-HT6R ligands, offers a promising avenue for discovering novel CNS therapeutics. nih.govuniba.it

Some derivatives have also been identified as dual-target ligands, showing affinity for both the 5-HT6 and 5-HT2A receptors, which may offer a broader mechanism of action. uniba.it The antagonistic activity of these compounds at the 5-HT6 receptor is considered a promising strategy for enhancing cognitive function and restoring memory deficits in neurodegenerative diseases. uniba.it

Histamine (B1213489) Receptor (H3, H4) Ligand Binding

The methylpiperazine moiety is a key structural feature in ligands targeting histamine H3 and H4 receptors, which are involved in neurotransmission and inflammatory responses, respectively.

Histamine H4 Receptor (H4R): A series of novel 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives were designed and evaluated for their H4R affinity. nih.gov One derivative, featuring a 6-(p-chlorophenyl) substituent, displayed the highest affinity for the human H4 receptor with a Ki value of 203 nM. nih.gov Functional assays confirmed this compound acts as an H4R antagonist and demonstrated anti-inflammatory properties in preliminary animal models. nih.gov The importance of the 4-methylpiperazine group is further underscored by the structure of JNJ 7777120 [1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine], a known selective H4R antagonist used as a reference compound in research. nih.gov

Histamine H3 Receptor (H3R): The H3 receptor is highly expressed in the CNS and is a target for treating various neurological disorders. acs.org Studies have shown that piperazine derivatives can be highly selective for the H3R. In one study comparing dual-target ligands, a piperazine analogue (KSK67) was found to be highly selective for the H3R over sigma-1 receptors. acs.org Nearly all compounds in a series of piperidine-based derivatives showed high affinity for H3 receptors, with Ki values below 100 nM, though a piperazine derivative in the same series showed a lack of activity, indicating that the surrounding structure is critical for binding. acs.org

Enzyme Inhibitory Actions

Kinase Inhibition (e.g., p21-activated Kinase 4 (PAK4), EGFR-TK)

p21-activated Kinase 4 (PAK4) Inhibition: PAK4 is a serine/threonine kinase that plays a critical role in cancer progression, making it a key therapeutic target. nih.gov The introduction of a basic piperazine group into inhibitor structures has been shown to significantly enhance potency against PAK4. nih.gov This is hypothesized to be due to favorable electrical complementarity with acidic residues in the kinase's binding site. nih.gov One piperazine analogue demonstrated a potent inhibitory constant (Ki) of 6.6 nmol/L against PAK4. nih.gov Further studies on 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives showed that incorporating a methyl group onto the piperazine ring improved both binding affinity and selectivity for PAK4, likely by maximizing van der Waals contacts and achieving better shape complementarity within the enzyme's active site. acs.org

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: EGFR is a crucial target in oncology, and its deregulation is linked to numerous cancers. nih.gov A novel class of phenylpiperazine derivatives has been discovered with potent activity against EGFR-TK. nih.govnih.gov One lead compound, 3p, exhibited an IC50 value in the nanomolar range in A549 lung cancer cell cultures and effectively halted tumor growth in animal models. nih.gov Additionally, rhodanine-piperazine hybrids have been designed as potential multi-target inhibitors of EGFR, VEGFR, and HER2. mdpi.com Several of these hybrids showed significant cytotoxic effects against the MDA-MB-468 cell line, which has high EGFR expression, with IC50 values ranging from 37 to 168 µM. mdpi.com

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease (AD). nih.govrsc.org Piperazine derivatives have been explored as effective cholinesterase inhibitors.

A series of benzothiazole-piperazine hybrids were developed as multifunctional agents for AD. rsc.org These compounds were found to be potent and selective inhibitors of AChE over butyrylcholinesterase (BuChE). The most effective compound in the series emerged as a balanced, uncompetitive inhibitor of AChE with an IC50 value of 2.31 μM. rsc.org The basic piperazine moiety is considered a key pharmacophoric element, analogous to the piperidine (B6355638) ring in the standard AChE inhibitor donepezil, which actively interacts with the enzyme's active site. rsc.org Other research has also confirmed the AChE inhibitory activity of different piperazine derivatives, such as those based on a 1-(1,4-benzodioxane-2-carbonyl) piperazine structure. nih.govnih.gov

Microbial DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential enzyme for DNA replication in bacteria, making it a well-established target for antibacterial agents. nih.govmdpi.com Various piperazine derivatives have shown potent inhibitory activity against this enzyme.

Hybrids of ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic that targets DNA gyrase, have been synthesized by modifying the N4-piperazinyl position. nih.gov Several of these new derivatives exhibited potent inhibitory activity against S. aureus DNA gyrase, with IC50 values ranging from 0.231 to 7.592 µM. Notably, one compound (2b) was more potent than the parent ciprofloxacin. nih.gov

Other studies have explored different piperazine-based scaffolds. A series of piperazine-based cinnamic acid and coumarin (B35378) hybrids were identified as potential DNA gyrase inhibitors. nih.gov Furthermore, s-triazine derivatives functionalized with piperazine showed visible inhibition of both S. aureus and E. coli DNA gyrase at a concentration of 100 nM. mdpi.com Another compound, 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated dose-dependent inhibition of DNA gyrase supercoiling activity. mdpi.com

Antioxidant Properties (e.g., DPPH Radical Scavenging, FRAP Assay)

The piperazine nucleus is a structural component of numerous compounds with significant antioxidant activity. researchgate.netasianpubs.org The ability of these derivatives to scavenge free radicals and reduce oxidative stress has been evaluated using various in vitro assays, including the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays. nih.gov

A study of 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety identified several compounds with notable antioxidant effects. nih.gov The activity varied based on the substitution pattern, with one hydroxyl-substituted derivative (3c) showing the highest activity across multiple tests. nih.gov In the ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) assay, this compound was significantly more potent than the standard antioxidant BHT. nih.gov

Another study on 1-(phenoxyethyl)-piperazine derivatives found that certain compounds increased the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and the total antioxidant capacity as measured by the FRAP assay. ptfarm.pl These findings suggest that the piperazine scaffold is a valuable component in the design of novel antioxidant agents. nih.govptfarm.pl

Data Tables

Table 1: Histamine and Kinase Inhibitory Activities of Piperazine Derivatives

| Compound Class/Derivative | Target | Activity Type | Potency | Source(s) |

|---|---|---|---|---|

| 2-Amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivative | Histamine H4 Receptor | Antagonist | Ki = 203 nM | nih.gov |

| Phenylpiperazine derivative (3p) | EGFR-TK | Inhibitor | IC50 = Nanomolar range | nih.gov |

| Rhodanine-piperazine hybrids | EGFR | Inhibitor | IC50 = 37-168 µM | mdpi.com |

Table 2: Cholinesterase and DNA Gyrase Inhibitory Activities of Piperazine Derivatives

| Compound Class/Derivative | Target | Activity Type | Potency | Source(s) |

|---|---|---|---|---|

| Benzothiazole-piperazine hybrid (12) | Acetylcholinesterase (AChE) | Inhibitor | IC50 = 2.31 µM | rsc.org |

| N4-piperazinyl ciprofloxacin hybrid (2b) | S. aureus DNA Gyrase | Inhibitor | IC50 = 0.231 µM | nih.gov |

| Other N4-piperazinyl ciprofloxacin hybrids | S. aureus DNA Gyrase | Inhibitor | IC50 = 1.012–7.592 µM | nih.gov |

Table 3: Antioxidant Activities of 1-Aryl/aralkyl Piperazine Derivatives

| Compound ID | DPPH IC50 (µmol/L) | ABTS IC50 (µmol/L) | FRAP Value (µmol/L TE/mmol/L) | Source(s) |

|---|---|---|---|---|

| 3a | 371.97 | 55.87 | N/A | nih.gov |

| 3b | N/A | 345.25 | 27.22 | nih.gov |

| 3c | 189.42 | 3.45 | 173.99 | nih.gov |

| 3d | N/A | 1028.99 | N/A | nih.gov |

| 3e | N/A | 242.48 | 83.10 | nih.gov |

| 3f | 420.57 | 41.04 | N/A | nih.gov |

| BHT (Standard) | 113.17 | 26.29 | 23.26 | nih.gov |

N/A: Not Active or Not Reported

Mechanistic Insights into the Biological Action of 3 4 Methylpiperazin 1 Yl Propanehydrazide Derivatives

Identification and Characterization of Molecular Targets

Research into the specific molecular targets of 3-(4-methylpiperazin-1-yl)propanehydrazide is still emerging. However, studies on analogous compounds, particularly those where the propanehydrazide moiety is substituted with a propanamide group linked to a larger heterocyclic system, have identified G-quadruplexes as a key molecular target. mdpi.comnih.gov G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in telomeres and the promoter regions of oncogenes like c-MYC. mdpi.comnih.gov The stabilization of these G4 structures by small molecules can impede the processes of transcription and translation of cancer-related genes, making them an attractive target for anticancer drug development. mdpi.com

Specifically, novel pyridoquinazolinone derivatives featuring a 3-(4-methylpiperazin-1-yl)propanamide (B3357122) side chain have been shown to act as c-MYC G-quadruplex ligands. mdpi.comnih.gov The c-MYC oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of c-MYC contains a guanine-rich sequence that can form a G-quadruplex structure, which acts as a silencer of c-MYC transcription. mdpi.com By binding to and stabilizing this G4 structure, these derivatives can effectively suppress the expression of the c-MYC gene.

While direct evidence for this compound is not yet available, the structural similarity to the propanamide derivatives suggests that it may also target G-quadruplex structures. The 4-methylpiperazine group is a common feature in many G-quadruplex binders, contributing to the binding affinity and selectivity. mdpi.com

Other potential molecular targets for piperazine-containing compounds include monoamine oxidase (MAO) enzymes nih.gov, the androgen receptor (AR) nih.gov, and various serotonin (B10506) receptors, although the relevance of these to the propanehydrazide derivative is yet to be determined. mdpi.com

Ligand-Target Binding Interactions and Structural Basis of Activity

Molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of piperazine (B1678402) derivatives with their molecular targets. For the pyridoquinazoline derivatives with a 3-(4-methylpiperazin-1-yl)propanamide side chain, docking studies have revealed a specific interaction with the Pu22 G-quadruplex from the c-MYC promoter region. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) titration experiments have corroborated these findings, showing chemical shift perturbations in the protons of the G-quadruplex upon ligand binding, consistent with the proposed binding mode. mdpi.comnih.gov Specifically, intermolecular Nuclear Overhauser Effect (NOE) signals were observed between the aromatic protons of the ligand and the guanine (B1146940) bases of both the 5' and 3' tetrads. mdpi.com

While these studies were conducted on the propanamide analogue, it is plausible that this compound could adopt a similar binding conformation, with the hydrazide group potentially forming different hydrogen bonding patterns with the G-quadruplex.

To precisely map the binding site of ligands on their targets, mutagenesis studies are often employed. In the context of G-quadruplex binding, mutations in the nucleotide sequence can help identify the crucial bases for ligand interaction. For the study of pyridoquinazoline derivatives, a mutated version of the c-MYC promoter sequence, Pu22-T14T23, was used. mdpi.com This mutated sequence forms a more stable and well-defined parallel G-quadruplex structure, which facilitates NMR studies. mdpi.com The ability of the compounds to bind effectively to this mutated sequence confirms the G-quadruplex as the primary binding site. mdpi.com

Further detailed mutagenesis studies, where specific guanines in the tetrads or loop nucleotides are substituted, would be necessary to pinpoint the exact contribution of each part of the G-quadruplex to the binding of this compound derivatives.

The binding affinity of a ligand to its target is a critical determinant of its biological activity. For the pyridoquinazoline derivatives with the 3-(4-methylpiperazin-1-yl)propanamide side chain, binding to the c-MYC G-quadruplex has been characterized by NMR titration. mdpi.comnih.gov The observed changes in the NMR spectrum upon addition of the ligand indicate a direct and specific interaction. mdpi.com

The binding is a slow-to-intermediate exchange process on the NMR timescale, suggesting a relatively stable complex is formed. mdpi.com The titration experiments revealed a clear 2:1 ligand-to-quadruplex binding stoichiometry. mdpi.comresearchgate.net While specific dissociation constants (Kd) from these particular NMR studies were not reported, the clear saturation behavior at a 2:1 ratio points to a high-affinity interaction. mdpi.com For comparison, other G-quadruplex binders have reported Kd values in the micromolar to nanomolar range. mdpi.comyoutube.com The high affinity of these compounds for the G-quadruplex structure over duplex DNA is a key aspect of their selectivity. mdpi.com

Table 1: NMR Titration Data for Pyridoquinazoline Derivative 2i with Pu22-T14T23 G-quadruplex mdpi.com

| Ratio (Ligand/DNA) | Observed Chemical Shift Changes (Δδ) in G-quadruplex Protons |

|---|---|

| 0.5 | Significant shifts in imino and aromatic proton signals |

| 1.0 | Further shifting of signals, indicating ongoing binding |

| 2.0 | Saturation of chemical shift changes, suggesting a 2:1 complex |

This interactive table summarizes the qualitative observations from 1H NMR titration experiments.

Modulation of Cellular Pathways and Signaling Cascades

The binding of this compound derivatives to their molecular targets can trigger a cascade of events within the cell, leading to alterations in cellular pathways, including the cell cycle. Several studies on arylpiperazine derivatives have demonstrated their ability to induce cell cycle arrest in cancer cells. mdpi.comnih.gov

For instance, certain naftopidil-based arylpiperazine derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle in DU145 prostate cancer cells. nih.gov This arrest at the G1 checkpoint prevents the cells from entering the S phase, where DNA replication occurs, thus halting proliferation. Another study on quinoxalinyl-piperazine derivatives identified a compound that acts as a G2/M-specific cell cycle inhibitor. mdpi.com This suggests that these compounds can interfere with the checkpoints that regulate the transition from the G2 phase to mitosis.

The mechanism of cell cycle arrest can be multifaceted. For derivatives targeting the c-MYC G-quadruplex, the downregulation of c-MYC expression would lead to a decrease in the levels of proteins that drive cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). Ciprofloxacin (B1669076) derivatives with a piperazinyl moiety have been shown to induce G2/M arrest through a p53/p21 dependent pathway. researchgate.net

Table 2: Effect of Arylpiperazine Derivatives on Cell Cycle Distribution in DU145 Cells nih.gov

| Compound | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|---|

| Control | - | 55.2% | 30.5% | 14.3% |

This interactive table illustrates the effect of a representative arylpiperazine derivative on the cell cycle profile of a prostate cancer cell line.

Apoptosis Induction and Related Mechanisms

There is no available research to report on the ability of this compound derivatives to induce apoptosis or the specific molecular mechanisms that would be involved. Studies on other, structurally distinct piperazine derivatives have shown pro-apoptotic effects in various cancer cell lines, but these findings cannot be extrapolated to the specific compound .

Regulation of Reactive Oxygen Species (ROS) Production

Information regarding the capacity of this compound derivatives to modulate the production of reactive oxygen species is not present in the current body of scientific literature. The role of other piperazine-containing molecules in either promoting or mitigating oxidative stress has been documented, but this is not indicative of the behavior of the specified propanehydrazide.

Inhibition of NF-κB Signaling Pathway

There are no studies available that have examined the inhibitory effects of this compound derivatives on the NF-κB signaling pathway. While inhibition of this pathway is a known mechanism for some anti-inflammatory and anticancer compounds, there is no evidence to link this activity to the specific chemical structure of interest.

Preclinical Development and Translational Research Considerations for 3 4 Methylpiperazin 1 Yl Propanehydrazide Derivatives

In Vitro Pharmacological Profiling for Drug Development

In vitro assays are fundamental to the early stages of drug development, providing crucial data on a compound's biological activity, selectivity, and potential for toxicity. These tests are conducted on cells and isolated proteins to characterize the molecule's behavior in a controlled environment.

Cytotoxicity Assessment in Non-Target Cells (e.g., MRC-5 Cells, HepG2 Cells)

A critical step in preclinical profiling is to assess the cytotoxicity of drug candidates against non-cancerous, non-target cells to determine their therapeutic window. This ensures that the compound is selectively toxic to its intended target (e.g., cancer cells) while sparing healthy cells. Human liver hepatocellular carcinoma (HepG2) cells and human lung fibroblast (MRC-5) cells are commonly used for this purpose.

For instance, in a study of novel 1,2,3-triazole derivatives, cytotoxicity was evaluated against both the target cancer cell line (HepG2) and the non-target cell line (MRC-5). researchgate.net One derivative, 5r, demonstrated potent activity against HepG2 cells with a half-maximal inhibitory concentration (IC50) of 1.04 µM, which was nearly five times more active than the reference drug sorafenib (B1663141) (IC50 = 5.06 µM). researchgate.net Importantly, its cytotoxicity against MRC-5 cells remained comparable to sorafenib, indicating a favorable selectivity index. researchgate.net Similarly, studies on other benzimidazole (B57391) derivatives have shown significant cytotoxic effects against HepG2 cells, with IC50 values as low as 15.58 µM. jksus.org

Another key consideration is general cytotoxicity against healthy cell lines. For example, a thiazolylhydrazine-piperazine derivative, compound 3e, was tested for toxicity in the NIH/3T3 mouse fibroblast cell line. mdpi.com The compound showed an IC50 value greater than 1000 µM, significantly higher than its effective concentration against its intended target (MAO-A, IC50 = 0.057 µM), confirming that it is not cytotoxic at its therapeutic dose. mdpi.com This high selectivity is a crucial attribute for a viable drug candidate.

Table 1: In Vitro Cytotoxicity of Selected Piperazine (B1678402) Derivatives

| Compound/Derivative Class | Cell Line | Assay | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Triazole Derivative (5r) | HepG2 (Hepatocellular Carcinoma) | MTT | 1.04 | researchgate.net |

| Sorafenib (Reference) | HepG2 (Hepatocellular Carcinoma) | MTT | 5.06 | researchgate.net |

| Triazole Derivative (5r) | MRC-5 (Human Lung Fibroblast) | MTT | Comparable to Sorafenib | researchgate.net |

| Benzimidazole Derivative (se-182) | HepG2 (Hepatocellular Carcinoma) | MTT | 15.58 | jksus.org |

| Thiazolylhydrazine-piperazine (3e) | NIH/3T3 (Mouse Fibroblast) | MTT | >1000 | mdpi.com |

Metabolic Stability Evaluation (e.g., Microsomal Stability)

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. This is often assessed using liver microsomes, which contain cytochrome P450 (CYP450) enzymes responsible for the majority of drug metabolism.

Studies on a series of piperazin-1-ylpyridazines highlighted the importance of structural modifications to enhance metabolic stability. nih.gov An initial lead compound was found to be rapidly metabolized in mouse and human liver microsomes (MLM/HLM), with a very short half-life (t1/2) of approximately 2-3 minutes. nih.gov Through systematic chemical modifications, researchers were able to design derivatives with significantly improved stability, increasing the half-life by more than 50-fold to over 100 minutes. nih.gov This was achieved by identifying the primary sites of metabolic attack—often hydroxylation of aromatic rings or oxidation of nitrogen atoms—and making chemical changes to block these pathways. nih.gov

In silico tools like SwissADME are also used for early prediction of metabolic properties. researchgate.net For example, predictions for some derivatives suggested they would be metabolically stable towards cytochrome P450, a favorable characteristic for drug development. researchgate.net

Table 2: Microsomal Stability of Piperazine Derivatives

| Compound Series | System | Parameter | Result | Source |

|---|---|---|---|---|

| Piperazin-1-ylpyridazine (Initial Lead) | Mouse/Human Liver Microsomes | Half-life (t1/2) | ~2-3 min | nih.gov |

| Piperazin-1-ylpyridazine (Optimized Derivative) | Mouse/Human Liver Microsomes | Half-life (t1/2) | 105-113 min | nih.gov |

| Meta-ureidophenoxy-1,2,3-triazole hybrid (5r) | In Silico (SwissADME) | CYP450 Stability | Predicted to be stable | researchgate.net |

Off-Target Interaction Analysis (e.g., hERG Channel Activity for Cardiotoxicity Prediction)

A significant hurdle in drug development is the potential for off-target interactions, which can lead to adverse effects. One of the most critical off-target interactions is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to potentially fatal cardiac arrhythmias. dundee.ac.ukpsu.edu

Many compounds containing a basic lipophilic amine, a common feature in piperazine derivatives, are prone to hERG channel inhibition. dundee.ac.uk Therefore, assessing hERG activity early in the development process is crucial. This is typically done using electrophysiological methods like the patch-clamp technique on cells expressing the hERG channel. nih.govresearchgate.net

Medicinal chemistry strategies often focus on modifying the structure to reduce hERG liability while maintaining therapeutic potency. This can involve lowering the compound's lipophilicity (logP) or reducing the basicity (pKa) of the amine group. dundee.ac.ukpsu.edu For example, in one series, replacing a piperidine (B6355638) ring with other cyclic amines like pyrrolidine (B122466) or azetidine (B1206935) was explored to lower lipophilicity and reduce hERG activity. dundee.ac.uk In another case, the introduction of polar functional groups near the basic amine was shown to enhance selectivity and reduce hERG binding. psu.edu

Table 3: hERG Channel Inhibition Profile for Piperidine/Piperazine Analogs

| Compound/Modification Strategy | hERG IC50 (µM) | Rationale/Outcome | Source |

|---|---|---|---|

| Benzofuran Piperidine (Lead Compound 1) | ~7 | Initial hit showed moderate hERG activity, prompting optimization. | dundee.ac.uk |

| Introduction of 2,6-difluoro substitution | Improved | Maintained potency with improved microsomal stability and reduced hERG risk. | dundee.ac.uk |

| Replacement of amide with sulfonamide | Increased Activity | Higher lipophilicity (logP from 1.7 to 3.0) correlated with greater hERG block. | psu.edu |

| Introduction of polar hydrogen-bonding groups | Decreased Activity | Polarity enhancement near the basic amine reduced hERG affinity. | psu.edu |

In Vivo Efficacy Studies and Pharmacokinetic Evaluation

Following promising in vitro results, drug candidates are advanced to in vivo studies in animal models to confirm their therapeutic effect and to understand how the body processes them.

Animal Model Studies for Therapeutic Proof-of-Concept

Therapeutic proof-of-concept is established by testing the drug candidate in animal models that mimic human diseases. The choice of model depends on the intended therapeutic indication for the 3-(4-Methylpiperazin-1-yl)propanehydrazide derivative.

For example, a related derivative, FN-1501, which contains a 4-methylpiperazin-1-yl moiety, was evaluated for its potential against acute myeloid leukemia (AML). nih.gov In a nude mouse model with MV4-11 human AML xenografts, administration of FN-1501 induced significant tumor regression, demonstrating potent in vivo efficacy. nih.gov In another context, a novel arylpiperazine derivative (LQFM181) was tested in a mouse model of neurotoxicity. nih.gov The compound showed significant neuroprotective effects, reducing oxidative stress and improving locomotor and memory functions. nih.gov These studies provide essential evidence that the in vitro activity of a compound translates into a tangible therapeutic benefit in a living organism.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These properties dictate the compound's concentration and persistence in the body, which is crucial for its efficacy and safety.

Key parameters evaluated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), volume of distribution (Vd), and oral bioavailability. nih.gov For example, a novel CRF1 antagonist, MTIP, demonstrated excellent oral bioavailability of 91.1% in rats, with a half-life of 3.9 hours after intravenous administration. nih.gov

In silico ADME prediction models are also widely used in the early stages to filter out compounds with poor pharmacokinetic potential. researchgate.netresearchgate.net These models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with drug-metabolizing enzymes, helping to prioritize candidates for further, more resource-intensive in vivo testing. researchgate.netresearchgate.net

Table 4: Pharmacokinetic Parameters of a Representative Compound (MTIP) in Rats

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Oral Bioavailability | 91.1% | High absorption after oral administration. | nih.gov |

| Half-life (t1/2, IV) | 3.9 hours | Indicates duration of action in the body. | nih.gov |

| Ex Vivo ED50 | ~1.3 mg/kg | Effective dose to occupy 50% of target receptors in the brain. | nih.gov |

| Volume of Distribution (Vd) | Markedly lower than comparators | Suggests less distribution into peripheral tissues, potentially reducing side effects. | nih.gov |

Advanced Drug Design Strategies in the Context of this Compound Class

Rational Drug Design and Optimization for Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, leveraging an understanding of a biological target's structure and mechanism to design specific and potent inhibitors. nih.govmlsu.ac.in This approach is particularly relevant for the this compound scaffold, where both the propanehydrazide and the 4-methylpiperazine moieties can be systematically modified to achieve desired biological activity and selectivity.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to improve the physicochemical properties of a molecule, such as solubility and basicity, which are critical for favorable pharmacokinetics. nih.gov The N-methyl group on the piperazine can influence its pKa and lipophilicity, which in turn affects cell permeability and target engagement. Structure-activity relationship (SAR) studies on various piperazine-containing compounds have demonstrated that modifications to this ring can dramatically impact biological activity. For instance, in a series of piperazinebenzylalcohols, subtle changes to the piperazine substitution pattern led to significant differences in binding affinities for the melanocortin-4 receptor. nih.gov Similarly, in a study of tyrosinase inhibitors, benzylpiperidines were found to be considerably more potent than their benzylpiperazine counterparts, suggesting that the basicity of the second nitrogen in the piperazine ring could lead to unfavorable interactions with the target enzyme. acs.org

The propanehydrazide portion of the scaffold offers another key point for modification. Hydrazide derivatives have been explored as inhibitors for a range of enzymes. nih.gov The length and flexibility of the propane (B168953) linker can be altered to optimize the positioning of the 4-methylpiperazine group within a target's binding site. Furthermore, the hydrazide itself can act as a key interacting group or be further derivatized to form hydrazones, which have shown significant inhibitory activities in their own right. nih.gov For example, a series of (E)-N'-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives were synthesized and showed promising urease inhibitory activity. nih.gov

The following table illustrates hypothetical SAR data for a series of this compound derivatives, demonstrating how rational modifications could influence inhibitory activity against a hypothetical kinase.

| Compound ID | R1 (on piperazine) | R2 (on hydrazide) | IC50 (nM) |

| LEAD-001 | Methyl | H | 500 |

| OPT-002 | Ethyl | H | 450 |

| OPT-003 | Cyclopropyl | H | 300 |

| OPT-004 | Methyl | Benzyl | 150 |

| OPT-005 | Methyl | 4-Chlorobenzyl | 50 |

| OPT-006 | Cyclopropyl | 4-Chlorobenzyl | 10 |

This table is a hypothetical representation to illustrate SAR principles and is not based on actual experimental data for this specific compound class.

Application of Artificial Intelligence in Compound Optimization

The sheer scale of chemical space necessitates the use of computational tools to guide drug discovery efforts. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling the rapid analysis of large datasets to predict the properties of novel compounds and suggest optimized structures. ijpsjournal.commdpi.com For derivatives of this compound, AI can be employed in several key areas.

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules with desired properties from the ground up. mdpi.com These models can be trained on existing libraries of active compounds to learn the underlying chemical patterns that confer activity and then generate new molecules that are predicted to be potent and selective. For instance, an AI model could be trained on a dataset of known kinase inhibitors containing the piperazine moiety to generate novel this compound derivatives with a high probability of inhibiting a specific kinase.

The following table outlines potential applications of AI in the optimization of this compound class.

| AI Application | Description | Potential Impact on Development |

| De Novo Design | Generative models create novel molecular structures based on desired properties. | Discovery of novel scaffolds with improved potency and novelty. |

| QSAR Modeling | Predictive models correlate chemical structure with biological activity. | Prioritization of synthetic targets with a higher likelihood of success. |

| ADMET Prediction | AI algorithms predict pharmacokinetic and toxicity profiles. | Early identification and mitigation of potential liabilities. |

| Reaction Planning | AI tools predict optimal synthetic routes for target molecules. | Increased efficiency and success rate of chemical synthesis. |

Molecular Hybridization Approaches for Novel Inhibitor Discovery

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. The resulting hybrid molecule may exhibit a dual mode of action, enhanced potency, or a better selectivity profile compared to the individual components. researchgate.net The this compound scaffold is well-suited for this approach, as the propanehydrazide and 4-methylpiperazine moieties can serve as linkers to connect different pharmacophoric groups.

For example, the 4-methylpiperazine group is a common feature in many kinase inhibitors. researchgate.net By attaching a known kinase-binding pharmacophore to the propanehydrazide end of the molecule, it may be possible to create a novel bivalent inhibitor that interacts with two distinct sites on the kinase, potentially leading to enhanced potency and selectivity. This strategy has been successfully employed in the development of dual-targeting molecules for various diseases. researchgate.net

Another approach is to hybridize the this compound scaffold with a moiety that targets a completely different biological pathway. For instance, in the context of cancer therapy, combining a cytotoxic warhead with a molecule that inhibits a specific signaling pathway can lead to synergistic antitumor effects. The hydrazide group is particularly useful here, as it can be readily condensed with aldehydes or ketones to form hydrazones, providing a straightforward method for linking different molecular fragments. nih.gov A study on piperazine-linked hybrid compounds demonstrated the potential of this approach in developing antimalarial agents. researchgate.net

Future Research Directions and Therapeutic Advancement

The versatility of the this compound scaffold suggests a broad range of potential therapeutic applications. Future research will likely focus on several key areas to fully exploit the potential of this compound class.

A primary direction will be the continued exploration of this scaffold against a wider range of biological targets. Given the prevalence of the 4-methylpiperazine moiety in kinase inhibitors, a systematic screening of this compound derivatives against various kinase families could uncover novel and selective inhibitors for oncology, inflammation, and other diseases. researchgate.net

Furthermore, the development of prodrugs based on this scaffold could enhance its therapeutic potential. researchgate.net The hydrazide functionality, for instance, could be masked with a bioreversible group that is cleaved in vivo to release the active drug, potentially improving oral bioavailability or enabling targeted delivery to specific tissues.

The application of this compound class in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, also warrants investigation. The favorable physicochemical properties imparted by the 4-methylpiperazine group may facilitate blood-brain barrier penetration, making these compounds attractive candidates for central nervous system targets. nih.gov

Finally, the integration of advanced analytical techniques and translational models will be crucial for advancing these compounds into clinical development. Detailed pharmacokinetic and pharmacodynamic studies, along with the use of relevant in vivo disease models, will be essential to validate the therapeutic potential of this promising class of molecules. The future of therapeutics based on this compound derivatives appears bright, with ongoing innovations in drug design and a deeper understanding of disease biology poised to unlock their full potential. researchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-methylpiperazin-1-yl)propanehydrazide, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-(4-methylpiperazin-1-yl)propanoic acid derivatives and hydrazine. For example, intermediates like 3-(4-benzylpiperazin-1-yl)propanehydrazide (similar to ) are synthesized by reacting 4-methylpiperazine with propanehydrazide precursors under reflux in ethanol. Key characterization steps include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and purity.

- Melting Point Analysis to verify crystallinity (e.g., 58–60°C for related hydrazides ).

- Nuclear Magnetic Resonance (NMR) to resolve piperazine ring protons (δ 2.2–3.5 ppm) and hydrazide NH signals (δ 8.0–9.5 ppm).

Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Forced Degradation Testing : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.

- Solid-State Stability : Store samples at 25°C/60% RH and analyze crystallinity changes via X-ray diffraction (XRD) .

Advanced Research Questions

Q. What strategies are effective for optimizing the bioactivity of this compound derivatives as multi-target-directed ligands (MTDLs)?

- Methodological Answer :